

A Comparative Guide to BAY 38-7271 and Other Synthetic Cannabinoid Agonists

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Compound of Interest		
Compound Name:	BAY 38-7271	
Cat. No.:	B1667812	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid agonist **BAY 38-7271** with other well-known synthetic cannabinoid agonists. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key performance data and experimental methodologies.

Introduction to BAY 38-7271

BAY 38-7271 is a structurally novel, potent, and highly selective cannabinoid CB1/CB2 receptor agonist developed by Bayer AG.[1][2][3] It has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury and cerebral ischemia.[1] [2][3] Unlike many other synthetic cannabinoids, BAY 38-7271 has been investigated in Phase I clinical trials for the treatment of traumatic brain injury, where it was found to be safe and well-tolerated.[2][3] A key characteristic of BAY 38-7271 is its favorable therapeutic window; the doses required for maximal neuroprotective efficacy are significantly lower than those that induce typical cannabinoid-like side effects.[2][3]

Quantitative Comparison of Cannabinoid Receptor Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of **BAY 38-7271** and other prominent synthetic cannabinoid agonists for the human



cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound	CB1 (human)	CB2 (human)	Reference(s)
BAY 38-7271	1.85 - 2.91	4.24 - 5.96	[1][4][5]
CP 55,940	0.58	0.68	
HU-210	0.061	0.52	_
JWH-018	9.00	2.94	-
AM-2201	1.0	2.6	_
WIN 55,212-2	62.3	1.9	_
UR-144	150	1.8	_
XLR-11	24	2.1	_

Table 2: Cannabinoid Receptor Functional Potency (EC50, nM)

Compound	CB1 (human)	CB2 (human)	Reference(s)
BAY 38-7271	Data not available	Data not available	_
CP 55,940	11.8	4.0	_
HU-210	0.21	0.28	
JWH-018	7.3	5.0	
AM-2201	38	58	
WIN 55,212-2	2.9	3.1	
UR-144	421	72	_
XLR-11	98	83	



In Vivo Effects: A Comparative Overview

Direct comparison of in vivo effects is challenging due to variations in experimental models and protocols. However, general observations from preclinical studies are summarized below.

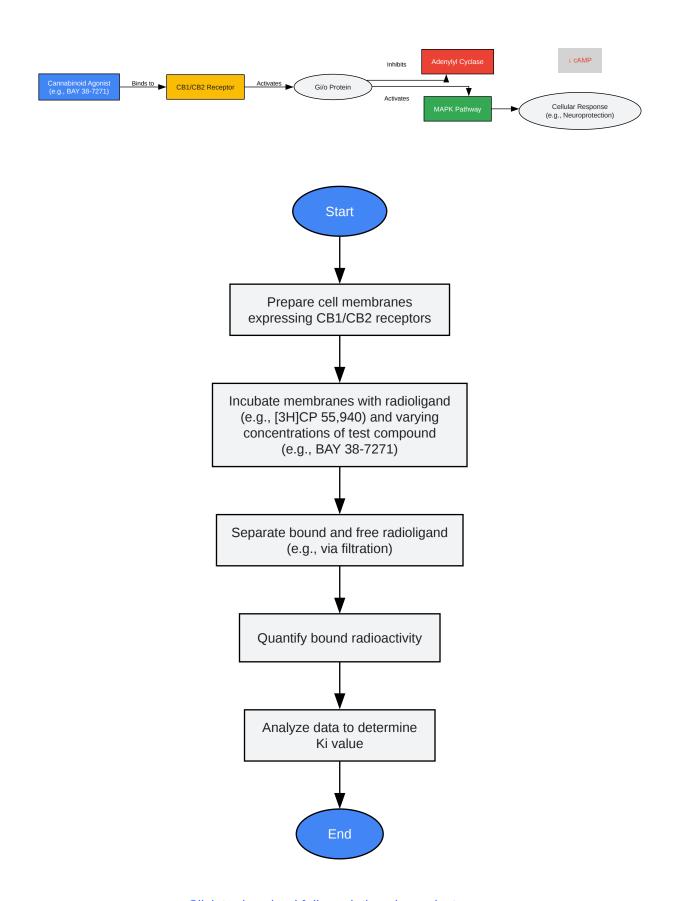
Table 3: Comparative In Vivo Effects

Compound	Primary In Vivo Effects	Key Findings
BAY 38-7271	Neuroprotection, hypothermia	Potent reduction in infarct volume in rat models of traumatic brain injury and stroke at doses lower than those causing significant side effects.[1][6]
CP 55,940	Analgesia, hypothermia, catalepsy, locomotor suppression (cannabinoid tetrad)	A full agonist often used as a reference compound in in vivo studies.
HU-210	Potent cannabinoid tetrad effects, long duration of action	Significantly more potent than THC.
JWH-018	Cannabinoid tetrad effects	One of the first widely recognized synthetic cannabinoids in "Spice" products.
AM-2201	Potent cannabinoid tetrad effects	A fluorinated analog of JWH-018 with high potency.
WIN 55,212-2	Analgesia, anti-inflammatory effects	A potent aminoalkylindole cannabinoid agonist.

Signaling Pathways and Experimental Workflows

The activation of CB1 and CB2 receptors by agonists like **BAY 38-7271** initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist binding.





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